L-Ribulose

Description

L-Ribulose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-ribulose has been reported in Daphnia pulex with data available.

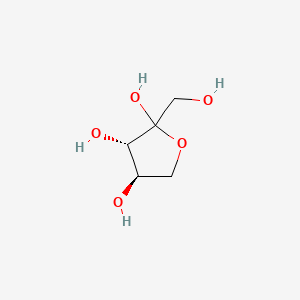

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-UCORVYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315019 | |

| Record name | L-Erythro-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2042-27-5, 551-84-8, 488-84-6 | |

| Record name | L-erythro-2-Pentulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2042-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Erythro-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythro-pent-2-ulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBULOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/202306UV02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Ribulose: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose, a rare ketopentose monosaccharide, is a key intermediate in microbial metabolism and holds significant potential in various biotechnological and pharmaceutical applications. As an isomer of L-ribose, it serves as a crucial precursor in the synthesis of L-nucleoside analogues, which are vital components in the development of antiviral and anticancer therapeutics.[1][2][3] The growing interest in rare sugars for nutritional and therapeutic purposes underscores the need for a thorough understanding of the physicochemical properties of L-Ribulose. This technical guide provides an in-depth overview of these properties, complete with experimental protocols and pathway visualizations to support researchers in their endeavors.

Physicochemical Properties of L-Ribulose

The fundamental physicochemical properties of L-Ribulose are summarized in the table below, providing a consolidated reference for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₅ | [4][5] |

| Molecular Weight | 150.13 g/mol | |

| CAS Number | 2042-27-5 | |

| Appearance | Liquid, Syrup | |

| Melting Point | Not applicable (syrup at room temperature) | |

| Boiling Point | 364.2 °C at 760 mmHg | |

| Solubility | Highly soluble in water | |

| Optical Rotation | [α]/D +14.5 ± 3.0° (c=0.1 in H₂O) | |

| Purity | ≥90% (by HPLC) | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of L-Ribulose are outlined below. These protocols are intended to serve as a guide for researchers and can be adapted based on specific laboratory conditions and equipment.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an L-Ribulose sample using an Aminex HPX-87C or HPX-87H column, which are industry standards for carbohydrate analysis.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

-

Aminex HPX-87C (for general monosaccharide analysis) or Aminex HPX-87H (for samples containing organic acids) column (300 x 7.8 mm).

-

Guard column appropriate for the analytical column.

-

Column heater.

Reagents:

-

L-Ribulose standard of known purity.

-

Ultrapure water (18.2 MΩ·cm).

-

Mobile phase: Degassed ultrapure water for HPX-87C or a dilute acid solution (e.g., 0.005 M H₂SO₄) for HPX-87H.

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the L-Ribulose sample.

-

Dissolve the sample in the mobile phase to a final concentration of approximately 10 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Instrument Setup and Equilibration:

-

Install the guard and analytical columns in the column heater.

-

Set the column temperature (e.g., 80-85 °C for HPX-87C, 60-65 °C for HPX-87H).

-

Set the RID temperature to be stable and consistent with the column temperature.

-

Begin pumping the mobile phase at a low flow rate (e.g., 0.1 mL/min) and gradually increase to the desired flow rate (typically 0.6 mL/min).

-

Equilibrate the system until a stable baseline is achieved.

-

-

Analysis:

-

Inject a known volume (e.g., 10-20 µL) of the prepared L-Ribulose standard and sample solutions.

-

Record the chromatograms for a sufficient duration to allow for the elution of all components.

-

-

Data Analysis:

-

Identify the L-Ribulose peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the purity of the sample by determining the percentage of the peak area of L-Ribulose relative to the total peak area of all components in the chromatogram.

-

Determination of Optical Rotation

Objective: To measure the specific rotation of L-Ribulose, which is a characteristic property of chiral molecules.

Instrumentation:

-

Polarimeter.

-

Sodium lamp (589 nm D-line).

-

Polarimeter cell (1 dm path length).

-

Analytical balance.

-

Volumetric flask.

Reagents:

-

L-Ribulose sample.

-

Solvent (e.g., ultrapure water).

Procedure:

-

Sample Preparation:

-

Accurately weigh a precise amount of the L-Ribulose sample.

-

Dissolve the sample in a known volume of the solvent in a volumetric flask to achieve a specific concentration (e.g., 0.1 g/100 mL or 0.1%).

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Fill the polarimeter cell with the pure solvent (blank).

-

Place the cell in the polarimeter and zero the instrument.

-

-

Measurement:

-

Rinse the polarimeter cell with the prepared L-Ribulose solution and then fill it, ensuring there are no air bubbles.

-

Place the filled cell in the polarimeter and record the observed rotation angle (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of L-Ribulose for structural elucidation and confirmation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

Reagents:

-

L-Ribulose sample.

-

Deuterated solvent (e.g., Deuterium oxide, D₂O).

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the L-Ribulose sample (typically 5-10 mg) in the deuterated solvent (e.g., 0.5-0.7 mL of D₂O) directly in an NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed for more detailed structural assignment.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

-

Analyze the chemical shifts, coupling constants, and integration of the signals to assign the protons and carbons in the L-Ribulose molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of L-Ribulose.

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Reagents:

-

L-Ribulose sample.

-

Solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the L-Ribulose sample in the chosen solvent.

-

-

Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system coupled to the mass spectrometer.

-

Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

-

-

Data Analysis:

-

Analyze the mass spectrum to confirm the molecular weight of L-Ribulose.

-

Interpret the fragmentation pattern to gain structural information. For sugars, common fragmentation involves the loss of water molecules and cross-ring cleavages.

-

Metabolic Pathway of L-Ribulose

L-Ribulose is a central intermediate in the catabolism of L-arabinose, a common component of plant hemicellulose. The pathway involves the isomerization of L-arabinose to L-ribulose, followed by phosphorylation to L-ribulose-5-phosphate. This is then further metabolized through the pentose (B10789219) phosphate (B84403) pathway.

Caption: Metabolic pathway of L-arabinose catabolism showing the formation and phosphorylation of L-Ribulose.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of L-Ribulose, tailored for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide practical guidance for laboratory work. The visualization of the metabolic pathway of L-Ribulose highlights its significant role in carbohydrate metabolism. A thorough understanding of these fundamental characteristics is paramount for the effective utilization of L-Ribulose in the synthesis of novel therapeutic agents and other biotechnological applications.

References

An In-Depth Technical Guide to the Natural Occurrence and Sources of L-Ribulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose is a rare ketopentose sugar that holds significant interest in the fields of biotechnology and pharmaceutical development. As a key intermediate in microbial metabolic pathways and a precursor for the synthesis of L-nucleoside analogs with antiviral properties, a thorough understanding of its natural occurrence and sources is paramount. This technical guide provides a comprehensive overview of L-Ribulose, detailing its natural reservoirs, the metabolic pathways in which it participates, and methodologies for its detection, quantification, and isolation.

Natural Occurrence and Sources

L-Ribulose is not found in high concentrations in nature but exists as a metabolic intermediate within certain microorganisms. Its primary natural source is the L-arabinose catabolic pathway , which is operative in various bacteria and some fungi.

Microbial Sources

The principal natural reservoirs of L-Ribulose are microorganisms that can utilize L-arabinose as a carbon source. L-arabinose is a common component of plant hemicellulose and pectin, making microbes in soil and decaying plant matter potential sources of L-Ribulose metabolism.

While specific concentrations of L-Ribulose in wild-type microorganisms in their natural habitats are not extensively documented due to its transient nature as a metabolic intermediate, laboratory studies on model organisms like Escherichia coli have elucidated its presence during growth on L-arabinose. In these organisms, L-arabinose is taken up and isomerized to L-Ribulose by the enzyme L-arabinose isomerase.[1][2][3] The L-Ribulose is then phosphorylated to L-Ribulose-5-phosphate. In wild-type cells, the pool of free L-Ribulose is typically low as it is rapidly converted in subsequent metabolic steps.[1] However, accumulation of L-ribulose-5-phosphate can be inhibitory to cells.[4]

Table 1: Examples of Microorganisms Involved in L-Ribulose Metabolism

| Microorganism | Pathway | Role of L-Ribulose | Reference(s) |

| Escherichia coli | L-arabinose catabolism | Intermediate | |

| Bacillus licheniformis | L-arabinose catabolism | Intermediate | |

| Lactobacillus plantarum | L-arabinose catabolism | Intermediate | |

| Acetic Acid Bacteria (e.g., Acetobacter aceti) | Ribitol oxidation | Product |

It is important to note that much of the quantitative data available for L-Ribulose concentrations comes from studies involving genetically modified microorganisms or optimized bioconversion processes designed to overproduce this rare sugar.

Metabolic Pathways Involving L-Ribulose

The most well-characterized metabolic pathway involving L-Ribulose is the L-arabinose catabolic pathway . This pathway allows bacteria to convert the five-carbon sugar L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.

L-Arabinose Catabolic Pathway

The pathway consists of a series of enzymatic reactions:

-

Transport: L-arabinose is transported into the bacterial cell.

-

Isomerization: L-arabinose is isomerized to L-Ribulose by the enzyme L-arabinose isomerase (encoded by the araA gene in E. coli).

-

Phosphorylation: L-Ribulose is phosphorylated at the C5 position to form L-Ribulose-5-phosphate by the enzyme L-ribulokinase (encoded by the araB gene in E. coli).

-

Epimerization: L-Ribulose-5-phosphate is then epimerized to D-xylulose-5-phosphate by the enzyme L-ribulose-5-phosphate 4-epimerase (encoded by the araD gene in E. coli).

D-xylulose-5-phosphate then enters the central carbon metabolism via the pentose phosphate pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and isolation of L-Ribulose from microbial sources.

Intracellular Metabolite Extraction from Bacteria

This protocol is designed to quench metabolic activity and extract intracellular metabolites, including L-Ribulose, from bacterial cultures.

Materials:

-

Bacterial culture grown on L-arabinose containing medium

-

Quenching solution: 60% (v/v) methanol, pre-chilled to -40°C

-

Extraction solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C

-

Centrifuge capable of reaching high speeds at 4°C

-

Vacuum filtration apparatus with 0.22 µm filters

-

Liquid nitrogen

-

Lyophilizer (optional)

Protocol:

-

Quenching: Rapidly withdraw a defined volume of the bacterial culture and immediately mix it with at least 5 volumes of the pre-chilled quenching solution. This step is crucial to instantly halt all metabolic activity.

-

Cell Harvesting: Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the cells.

-

Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular metabolites. Repeat the centrifugation step.

-

Extraction: Resuspend the cell pellet in the pre-chilled extraction solvent. The volume of the solvent should be adjusted based on the cell pellet size.

-

Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as sonication on ice or bead beating. Ensure the sample remains cold throughout this process.

-

Debris Removal: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Sample Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying (Optional): The extract can be dried under a stream of nitrogen or by lyophilization to concentrate the metabolites. The dried extract can be stored at -80°C and later reconstituted in a suitable solvent for analysis.

Quantification of L-Ribulose by HPLC-RID

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for the quantification of sugars that do not have a UV chromophore.

Instrumentation and Columns:

-

HPLC system equipped with a Refractive Index Detector (RID).

-

Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87 series column (e.g., HPX-87P or HPX-87C) is recommended. These columns operate on a combination of ion-moderated partition, ion exclusion, and size exclusion principles.

Mobile Phase and Conditions:

-

Mobile Phase: Degassed, deionized water is typically used for Aminex HPX-87P and HPX-87C columns.

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Column Temperature: The column should be maintained at an elevated temperature, typically 80-85°C, to improve peak resolution and reduce viscosity.

-

Injection Volume: 10-20 µL.

Protocol:

-

Standard Preparation: Prepare a series of L-Ribulose standards of known concentrations in the mobile phase. A typical range would be from 0.1 mg/mL to 10 mg/mL.

-

Sample Preparation: Reconstitute the dried metabolite extract (from section 3.1) in a known volume of the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

HPLC Analysis: a. Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved on the RID. b. Inject the prepared standards to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared samples.

-

Data Analysis: Identify the L-Ribulose peak in the sample chromatogram based on the retention time of the standard. Quantify the concentration of L-Ribulose in the sample by comparing its peak area to the calibration curve.

Isolation of L-Ribulose by Ion-Exchange Chromatography

Ion-exchange chromatography can be used to purify L-Ribulose from a complex mixture of other sugars and charged molecules. Since sugars are neutral molecules, this technique is often employed after derivatization to introduce a charge, or more commonly, to remove charged impurities. For the direct separation of underivatized sugars, specialized anion exchange columns at high pH are used.

Materials:

-

Strong anion exchange (SAX) resin suitable for carbohydrate separation (e.g., a quaternary ammonium-based resin).

-

Chromatography column.

-

Gradient pump system.

-

Fraction collector.

-

Buffers:

-

Binding Buffer (Buffer A): Deionized water or a very low concentration of a basic buffer (e.g., 10 mM NaOH).

-

Elution Buffer (Buffer B): An aqueous solution of a salt (e.g., 1 M Sodium Acetate or Sodium Chloride in the binding buffer).

-

Protocol:

-

Sample Preparation: The crude extract containing L-Ribulose should be clarified by centrifugation and filtration. The pH of the sample should be adjusted to be compatible with the binding buffer.

-

Column Packing and Equilibration: Pack the chromatography column with the selected anion exchange resin. Equilibrate the column by washing it with several column volumes of the binding buffer until the pH and conductivity of the eluate are stable.

-

Sample Loading: Load the prepared sample onto the equilibrated column.

-

Washing: Wash the column with the binding buffer to remove any unbound and weakly bound impurities.

-

Elution: Elute the bound sugars using a linear gradient of the elution buffer (e.g., 0-100% Buffer B over 10-20 column volumes). Different sugars will elute at different salt concentrations based on their weak interactions with the resin at high pH.

-

Fraction Collection: Collect fractions throughout the elution process.

-

Analysis of Fractions: Analyze the collected fractions for the presence of L-Ribulose using the HPLC-RID method described in section 3.2 or a colorimetric assay.

-

Pooling and Desalting: Pool the fractions containing pure L-Ribulose. The salt can be removed by dialysis or using a desalting column.

Colorimetric Assay for Ketopentoses

A general colorimetric method for the estimation of ketopentoses, including L-Ribulose, can be performed using the cysteine-carbazole reaction.

Materials:

-

Sulfuric acid (concentrated)

-

Cysteine hydrochloride solution (e.g., 1.5% w/v)

-

Carbazole (B46965) solution (e.g., 0.12% w/v in ethanol)

-

L-Ribulose standards

-

Spectrophotometer

Protocol:

-

Sample Preparation: Prepare samples and a series of L-Ribulose standards in water.

-

Reaction: a. To a small volume of the sample or standard in a test tube, add a larger volume of concentrated sulfuric acid while cooling in an ice bath. b. Add the cysteine hydrochloride solution and mix. c. Add the carbazole solution, mix well, and incubate at room temperature.

-

Measurement: A pink to cherry-red color will develop. Measure the absorbance at a specific wavelength (typically around 540-560 nm) using a spectrophotometer.

-

Quantification: Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of L-Ribulose in the samples from the standard curve.

Note: This method is not specific to L-Ribulose and will react with other ketoses. Therefore, it is best used for rapid screening or for analyzing fractions from a purification process where interfering substances have been removed.

Conclusion

L-Ribulose, while rare in its free form in nature, is an accessible metabolite through the microbial catabolism of the abundant plant-derived sugar, L-arabinose. This technical guide has provided an in-depth overview of its natural occurrence, the key metabolic pathway it is involved in, and detailed experimental protocols for its extraction, quantification, and isolation. For researchers and professionals in drug development, a clear understanding of these fundamental aspects is crucial for harnessing the potential of L-Ribulose as a valuable precursor in the synthesis of novel therapeutic agents. The provided methodologies offer a solid foundation for further research into the natural abundance and biotechnological production of this important rare sugar.

References

An In-depth Technical Guide to L-Ribulose Biosynthesis Pathways in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

L-Ribulose, a rare ketopentose sugar, serves as a crucial building block in the synthesis of L-nucleoside analogues, a class of potent antiviral drugs.[1][2][3] Its production via biotechnological routes offers a promising alternative to complex and often inefficient chemical synthesis methods.[1][3] This guide provides a comprehensive overview of the core metabolic pathways, key enzymes, quantitative production data, and detailed experimental protocols relevant to L-ribulose biosynthesis in microorganisms.

Core Biosynthetic and Catabolic Pathways

The primary route for microbial L-ribulose biosynthesis is through the isomerization of the abundant pentose (B10789219) sugar, L-arabinose. This process is a key step in the L-arabinose catabolic pathway, which ultimately funnels carbon into the central pentose phosphate (B84403) pathway (PPP).

1. The L-Arabinose Catabolic Pathway

In many bacteria, the utilization of L-arabinose is governed by the ara operon, which encodes the enzymes necessary for its conversion into D-xylulose-5-phosphate, an intermediate of the PPP.[4] L-ribulose is the first intermediate in this pathway.

The pathway consists of three key enzymatic steps:

-

Isomerization: L-arabinose is converted to L-ribulose. This reaction is catalyzed by L-arabinose isomerase (AI), the product of the araA gene.[5]

-

Phosphorylation: L-ribulose is phosphorylated to L-ribulose-5-phosphate (L-Ru5P) at the expense of ATP. This step is catalyzed by ribulokinase , the product of the araB gene.[6]

-

Epimerization: L-ribulose-5-phosphate is converted to D-xylulose-5-phosphate (D-Xu5P). This C4 epimerization is catalyzed by L-ribulose-5-phosphate 4-epimerase , the product of the araD gene.[4][7] D-Xu5P then enters the pentose phosphate pathway.[7]

2. Other Relevant Pathways

While L-arabinose isomerization is the most exploited pathway for production, other enzymatic conversions are known:

-

L-Ribose (B16112) Isomerization: L-ribose isomerase can catalyze the reversible isomerization between L-ribose and L-ribulose.[8][9]

-

L-Xylulose Epimerization: L-ribulose 3-epimerase can catalyze the C-3 epimerization between L-ribulose and L-xylulose.[8]

These alternative routes are significant for understanding the broader metabolic network but are less commonly used for targeted L-ribulose production due to the high cost and limited availability of substrates like L-ribose.

Key Enzymes in L-Ribulose Metabolism

L-Arabinose Isomerase (AI) (EC 5.3.1.4) This is the cornerstone enzyme for L-ribulose production. It catalyzes the reversible isomerization of aldose (L-arabinose) to ketose (L-ribulose).[5]

-

Source Organisms: Widely found in bacteria, with enzymes from thermophiles like Geobacillus thermodenitrificans being of particular interest due to their stability.[10][11][12] Other sources include Bacillus licheniformis and Lactobacillus reuteri.[13][14]

-

Catalytic Properties: The isomerization equilibrium often disfavors L-ribulose formation.[14] Strategies to overcome this include using high substrate concentrations or adding borate, which forms a complex with the ketose product, thus shifting the equilibrium.[14]

-

Cofactors: Activity is often dependent on or enhanced by divalent metal ions, most commonly Mn²⁺ and Co²⁺.[13][15]

Ribulokinase (EC 2.7.1.16) This enzyme catalyzes the ATP-dependent phosphorylation of L- or D-ribulose to form ribulose 5-phosphate.[6] In the context of L-arabinose metabolism, it acts on L-ribulose to produce L-ribulose-5-phosphate, the next intermediate in the catabolic pathway.[6] Its primary role is catabolic, pulling the reaction forward from L-ribulose.

L-Ribulose-5-Phosphate 4-Epimerase (EC 5.1.3.4) This enzyme catalyzes the final step in the L-arabinose utilization pathway before it merges with the PPP. It interconverts L-ribulose 5-phosphate and D-xylulose 5-phosphate.[4] The proposed mechanism involves a retro-aldol cleavage followed by an aldol (B89426) reaction to achieve the inversion of stereochemistry at the C-4 position.[4][7]

Quantitative Data on L-Ribulose Production

The following table summarizes key quantitative data from various studies on the biotechnological production of L-ribulose.

| Microorganism / Enzyme Source | Biocatalyst | Substrate Conc. (g/L) | Product Conc. (g/L) | Conversion Yield (%) | Productivity (g/L/h) | Optimal Conditions | Reference(s) |

| Geobacillus thermodenitrificans | Mutant L-arabinose isomerase | 500 | 95 | 19 | 47.5 | pH 8.0, 70°C | [12] |

| Geobacillus thermodenitrificans | AI encapsulated in yeast spores | 100 | 25 | 25 | N/A | N/A | [10],[11] |

| Bacillus licheniformis | Recombinant E. coli cells | 500 | 375 | 75 | 375 | pH >9, >50°C, Borate | [14] |

| Bacillus velezensis | Recombinant E. coli cells | 300 | 207.2 | ~69 | 138.1 | pH 8.0, 45°C | [14] |

| G. thermodenitrificans (two-enzyme system for L-ribose) | Purified AI and MPI | 500 | 118 (L-ribose) | 23.6 | 39.3 | pH 7.0, 70°C | [16] |

Note: N/A indicates data not available in the cited source. Productivity for the G. thermodenitrificans mutant was calculated based on the 2-hour reaction time.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments in L-ribulose biosynthesis.

Protocol 1: L-Arabinose Isomerase (AI) Activity Assay

This protocol is based on methodologies described for measuring the formation of L-ribulose from L-arabinose.[13][15][17]

-

Principle: The activity of L-arabinose isomerase is determined by quantifying the amount of L-ribulose (a ketose) produced from L-arabinose (an aldose) over a specific time under defined conditions. One unit (U) of activity is typically defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute.[13]

-

Reagents:

-

50 mM Sodium Phosphate Buffer (pH 6.0 - 8.0, optimize for specific enzyme)

-

1 M L-arabinose stock solution

-

100 mM CoCl₂ stock solution

-

100 mM MnCl₂ stock solution

-

Enzyme preparation (cell-free extract or purified protein) diluted to an appropriate concentration in buffer.

-

Stopping Reagent: e.g., 1 M HCl or heat block at 95-100°C.

-

-

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube. For a 0.5 mL final volume:

-

50 µL of 500 mM L-arabinose (final conc. 50 mM)

-

5 µL of 100 mM CoCl₂ (final conc. 1 mM)

-

2.5 µL of 100 mM MnCl₂ (final conc. 0.5 mM)

-

Buffer to bring the volume to 450 µL.

-

Note: Substrate and cofactor concentrations may need optimization.

-

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) for 5 minutes.[13][15]

-

Initiate the reaction by adding 50 µL of the diluted enzyme preparation. Mix gently.

-

Incubate for a fixed time (e.g., 10 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by heating the mixture to 95°C for 5 minutes or by adding a chemical stopping agent.[13][15]

-

Centrifuge the sample to pellet any precipitated protein.

-

Quantify the L-ribulose in the supernatant using one of the methods described in Protocol 2.

-

Protocol 2: Quantification of L-Ribulose

-

Method A: Cysteine-Carbazole-Sulfuric Acid Method (Colorimetric)

-

Principle: This is a classic colorimetric assay for ketoses. In a strong acidic environment, ketoses are dehydrated to form furfural (B47365) derivatives, which then react with carbazole (B46965) to produce a purple-colored complex. Cysteine is added to improve specificity for ketoses over aldoses.

-

Procedure: (Based on the general method mentioned in[13][15])

-

To a glass test tube, add 100 µL of the reaction supernatant (from Protocol 1) or L-ribulose standard.

-

Add 100 µL of a 1.5 g/L L-cysteine hydrochloride solution.

-

Add 3 mL of a 70% (v/v) sulfuric acid solution. Mix and cool on ice.

-

Add 100 µL of a 0.12% (w/v) carbazole in ethanol (B145695) solution.

-

Mix thoroughly and incubate at 60°C for 30 minutes.

-

Cool the tubes to room temperature.

-

Measure the absorbance at 560 nm using a spectrophotometer.

-

Calculate the L-ribulose concentration by comparing the absorbance to a standard curve prepared with known concentrations of L-ribulose.

-

-

-

Method B: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC provides a more precise and specific method for separating and quantifying sugars. An ion-exchange column (e.g., Ca²⁺ form) is commonly used to separate L-arabinose from L-ribulose.[10]

-

Instrumentation & Conditions:

-

HPLC System: With a Refractive Index (RI) detector.

-

Column: Bio-Rad Aminex HPX-87C or similar carbohydrate analysis column.

-

Mobile Phase: Degassed, deionized water.[10]

-

Flow Rate: 0.5 - 0.6 mL/min.

-

Column Temperature: 80-85°C.

-

-

Procedure:

-

Prepare calibration standards of L-arabinose and L-ribulose (e.g., 0.1 to 10 g/L).

-

Filter the reaction samples (from Protocol 1) and standards through a 0.2 µm syringe filter into HPLC vials.[18]

-

Inject 10-20 µL of the sample onto the HPLC system.

-

Identify the peaks for L-arabinose and L-ribulose based on the retention times of the standards. L-ribulose typically elutes after L-arabinose on a Ca²⁺ column.[10]

-

Integrate the peak areas and calculate the concentration of L-ribulose using the calibration curve generated from the standards.

-

-

Workflow and Logic Diagrams

Visualizing the processes and relationships provides clarity for research and development planning.

Conclusion

The biosynthesis of L-ribulose in microorganisms is predominantly centered on the L-arabinose catabolic pathway, with L-arabinose isomerase being the pivotal enzyme for production strategies. Significant progress has been made in achieving high-titer L-ribulose production by employing whole-cell biocatalysts from genetically engineered strains and by optimizing reaction conditions to overcome thermodynamic limitations. Future advancements will likely focus on the discovery of novel, more efficient isomerases, protein engineering to enhance enzyme stability and catalytic activity, and the development of integrated fermentation and purification processes to improve the economic feasibility of L-ribulose as a precursor for vital pharmaceuticals.

References

- 1. Recent advances in properties, production, and applications of L-ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

- 5. L-Arabinose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribulokinase - Wikipedia [en.wikipedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. A review on l-ribose isomerases for the biocatalytic production of l-ribose and l-ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Production of l-Ribulose Using an Encapsulated l-Arabinose Isomerase in Yeast Spores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-Ribulose production from L-arabinose by an L-arabinose isomerase mutant from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. journals.asm.org [journals.asm.org]

- 17. scielo.br [scielo.br]

- 18. docs.nrel.gov [docs.nrel.gov]

The Biological Role of L-Ribulose in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribulose is a key intermediate in the bacterial metabolism of L-arabinose, one of the most abundant pentose (B10789219) sugars in nature. Its conversion into D-xylulose-5-phosphate provides a crucial entry point into the pentose phosphate (B84403) pathway, linking it to central carbon metabolism. The enzymes responsible for the conversion of L-arabinose to L-ribulose and its subsequent phosphorylation and epimerization are encoded by the highly regulated araBAD operon. This technical guide provides an in-depth exploration of the biological role of L-ribulose in bacterial metabolism, with a focus on the enzymatic pathways, regulatory networks, and experimental methodologies used to study these processes. Detailed protocols for key enzyme assays, quantitative data on enzyme kinetics, and workflows for genetic manipulation and metabolic flux analysis are presented to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

The ability of bacteria to utilize a wide array of carbon sources is fundamental to their survival and adaptability. L-arabinose, a major component of plant hemicellulose, represents a significant carbohydrate source for many microorganisms. The metabolic pathway for L-arabinose utilization converges on the central pentose phosphate pathway (PPP) through the intermediate, L-ribulose. Understanding the intricacies of L-ribulose metabolism is not only crucial for comprehending bacterial physiology but also holds potential for biotechnological applications, such as the production of rare sugars and the development of novel antimicrobial agents targeting these metabolic pathways. This guide will dissect the core aspects of L-ribulose's role in bacterial metabolism.

The L-Arabinose Catabolic Pathway

In bacteria such as Escherichia coli, the catabolism of L-arabinose is primarily carried out by the products of the araBAD operon. This pathway involves a three-step conversion of L-arabinose into D-xylulose-5-phosphate, with L-ribulose as a central intermediate.[1][2]

The three key enzymes in this pathway are:

-

L-arabinose isomerase (EC 5.3.1.4) , encoded by the araA gene, catalyzes the reversible isomerization of L-arabinose to L-ribulose.[3][4]

-

Ribulokinase (EC 2.7.1.16) , encoded by the araB gene, phosphorylates L-ribulose at the C5 position to produce L-ribulose-5-phosphate, utilizing ATP as the phosphate donor.[5]

-

L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4) , encoded by the araD gene, catalyzes the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate. D-xylulose-5-phosphate then enters the pentose phosphate pathway.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

- 3. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a thermostable L-arabinose (D-galactose) isomerase from the hyperthermophilic eubacterium Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate specificity and kinetic mechanism of Escherichia coli ribulokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of L-Ribulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribulose, a rare ketopentose, serves as a critical chiral intermediate in the synthesis of various bioactive compounds, including L-nucleoside analogues with antiviral and anticancer properties. While modern biotechnology has enabled efficient enzymatic production of L-Ribulose, its initial discovery and isolation were rooted in classical carbohydrate chemistry. This technical guide provides an in-depth exploration of the history, discovery, and methodologies for the isolation and purification of L-Ribulose, tailored for researchers, scientists, and professionals in drug development. We present a comprehensive overview of historical chemical synthesis and modern enzymatic production methods, detailed experimental protocols for isolation and purification, and a summary of its key physicochemical properties. Furthermore, this guide illustrates the metabolic context of L-Ribulose in microbial systems and clarifies its known biological roles.

Introduction

L-Ribulose (L-erythro-pentulose) is a monosaccharide with the chemical formula C₅H₁₀O₅. As a ketopentose, it possesses a ketone functional group at the C-2 position.[1] Its significance in the pharmaceutical industry stems from its role as a precursor for the synthesis of L-nucleoside analogues, which are vital components of many antiviral and anticancer drugs.[2] The journey of L-Ribulose from a laboratory curiosity to a valuable building block in drug discovery has been marked by significant advancements in both chemical and biochemical methodologies. This guide will delve into the historical context of its discovery and provide a detailed technical overview of its isolation and production.

History of Discovery and Synthesis

While the precise first synthesis of L-Ribulose is not as prominently documented as that of more common sugars, its history is intertwined with the broader exploration of pentose (B10789219) sugars in the late 19th and early 20th centuries. Early carbohydrate chemistry, pioneered by chemists like Emil Fischer, laid the groundwork for the structural elucidation and synthesis of various monosaccharides.

Historically, the chemical synthesis of ketoses often involved the isomerization of the corresponding aldoses under alkaline conditions, a process known as the Lobry de Bruyn–van Ekenstein transformation. For L-Ribulose, this would involve the isomerization of L-arabinose. However, these early chemical methods were often non-specific, yielding a mixture of sugars that were challenging to separate and purify, resulting in low overall yields.[3]

A significant advancement in the production of L-Ribulose came with the advent of biocatalysis. The discovery and characterization of enzymes such as L-arabinose isomerase revolutionized the synthesis of L-Ribulose. This enzyme specifically catalyzes the isomerization of the abundant and inexpensive L-arabinose to L-Ribulose, offering a more efficient and stereospecific route compared to traditional chemical methods.[4]

Physicochemical Properties of L-Ribulose

A thorough understanding of the physical and chemical properties of L-Ribulose is essential for its purification and subsequent use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₀O₅ | [5] |

| Molar Mass | 150.13 g/mol | |

| Appearance | Liquid or solid | |

| CAS Number | 2042-27-5 | |

| Optical Activity | [α]/D +14.5±3.0° (c=0.1 in H₂O) | |

| Synonyms | L-erythro-Pentulose, L-Adonose |

Modern Production of L-Ribulose: Enzymatic Conversion

The primary and most efficient method for L-Ribulose production today is the enzymatic isomerization of L-arabinose. This bioconversion is catalyzed by L-arabinose isomerase (AI), an enzyme found in various microorganisms.

The L-Arabinose Isomerase Reaction

L-arabinose isomerase (EC 5.3.1.4) reversibly catalyzes the conversion of the aldopentose L-arabinose to the ketopentose L-Ribulose. The reaction equilibrium, however, typically favors the substrate, L-arabinose. To drive the reaction towards L-Ribulose production, various strategies have been employed, such as using high substrate concentrations, enzyme immobilization, and downstream processing to remove the product.

Below is a table summarizing typical reaction conditions for the enzymatic production of L-Ribulose using L-arabinose isomerase from different microbial sources.

| Microbial Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement | Reference(s) |

| Geobacillus thermodenitrificans | 7.0 - 8.0 | 60 - 70 | Co²⁺, Mn²⁺ | |

| Lactobacillus reuteri | 6.0 | 65 | Co²⁺, Mn²⁺ | |

| Bacillus coagulans | 7.5 | 45 | None (activity in EDTA) | |

| Geobacillus stearothermophilus | 7.0 - 9.0 | 60 - 80 | Mn²⁺ | |

| Thermotoga neapolitana | 7.0 - 8.0 | 85 - 90 | Co²⁺, Mn²⁺ |

Isolation and Purification of L-Ribulose

The purification of L-Ribulose from the enzymatic reaction mixture is a critical step to obtain a high-purity product suitable for pharmaceutical applications. A typical workflow involves enzyme removal, followed by chromatographic separation and crystallization.

Experimental Workflow for L-Ribulose Isolation

Detailed Methodologies

5.2.1. Enzyme Removal

-

Protocol:

-

Following the enzymatic reaction, inactivate the L-arabinose isomerase by heating the reaction mixture to 95°C for 5-10 minutes.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the denatured protein.

-

Carefully decant the supernatant containing the sugar mixture.

-

Alternatively, for larger scale preparations, ultrafiltration with a molecular weight cutoff membrane (e.g., 10 kDa) can be employed to separate the enzyme from the smaller sugar molecules.

-

5.2.2. Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating sugars from other charged impurities. For uncharged molecules like L-Ribulose, it is often used to remove charged contaminants from the reaction mixture.

-

Protocol:

-

Prepare a column packed with a strong cation exchange resin (e.g., Dowex 50W-X8) in the Ca²⁺ form.

-

Equilibrate the column with deionized water.

-

Load the supernatant from the enzyme removal step onto the column.

-

Elute the column with deionized water at a controlled flow rate.

-

Collect fractions and monitor the presence of L-Ribulose using techniques such as HPLC or refractive index detection.

-

Pool the fractions containing pure L-Ribulose.

-

5.2.3. Crystallization

Crystallization is the final step to obtain high-purity, solid L-Ribulose.

-

Protocol:

-

Concentrate the pooled L-Ribulose fractions under reduced pressure using a rotary evaporator to obtain a viscous syrup.

-

The syrup can be further concentrated by heating to 60-70°C.

-

Induce crystallization by cooling the concentrated syrup slowly. Seeding with a small amount of existing L-Ribulose crystals can facilitate this process.

-

The addition of an anti-solvent, such as ethanol (B145695) or methanol, can also promote crystallization by reducing the solubility of L-Ribulose.

-

Collect the crystals by filtration or centrifugation.

-

Wash the crystals with a cold solvent (e.g., ethanol/water mixture) to remove any remaining impurities.

-

Dry the crystals under vacuum.

-

Metabolic and Biological Significance

In many bacteria, L-Ribulose is an intermediate in the L-arabinose catabolic pathway. L-arabinose is first isomerized to L-Ribulose, which is then phosphorylated to L-Ribulose-5-phosphate by a ribulokinase. This phosphorylated intermediate is subsequently epimerized to D-xylulose-5-phosphate, which enters the pentose phosphate (B84403) pathway.

To date, there is no significant evidence to suggest that L-Ribulose is directly involved in any signaling pathways in a manner analogous to signaling molecules like cAMP or inositol (B14025) phosphates. Its primary known biological role is as a metabolic intermediate.

Conclusion

The journey of L-Ribulose from its early, inefficient chemical synthesis to its modern, highly specific enzymatic production underscores the significant advancements in carbohydrate chemistry and biotechnology. For researchers and professionals in drug development, a thorough understanding of the history, properties, and isolation techniques of L-Ribulose is paramount for its effective utilization as a chiral building block. The detailed methodologies and data presented in this guide offer a comprehensive resource to support the production and application of this valuable rare sugar in the synthesis of novel therapeutics. The continued exploration of enzymatic and metabolic engineering approaches will undoubtedly lead to even more efficient and sustainable methods for L-Ribulose production, further solidifying its importance in the pharmaceutical industry.

References

- 1. Ribulose - Wikipedia [en.wikipedia.org]

- 2. Recent advances in properties, production, and applications of L-ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of l-Ribulose Using an Encapsulated l-Arabinose Isomerase in Yeast Spores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-L-Ribulose | C5H10O5 | CID 9920423 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Ribulose: A Chiral Precursor for High-Value Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Ribulose, a rare ketopentose, has emerged as a valuable chiral starting material in organic synthesis, particularly for the production of enantiomerically pure pharmaceuticals. Its inherent chirality and versatile functionality make it an attractive precursor for the synthesis of complex molecules, most notably L-nucleoside analogues, which form the backbone of numerous antiviral and anticancer drugs. This guide provides a comprehensive overview of the properties, production, and application of L-ribulose as a chiral precursor, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Physicochemical Properties of L-Ribulose

L-Ribulose is a monosaccharide with the chemical formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol .[1][2][3] As a ketopentose, it possesses a ketone functional group at the C2 position. Its stereochemistry makes it a valuable chiral building block in organic synthesis.

| Property | Value | References |

| Chemical Formula | C₅H₁₀O₅ | [1][2] |

| Molecular Weight | 150.13 g/mol | |

| Appearance | Liquid | |

| CAS Number | 2042-27-5 | |

| Optical Activity | [α]/D +14.5 ± 3.0° (c = 0.1 in H₂O) | |

| Storage Temperature | 2-8°C |

Production of L-Ribulose: The Enzymatic Approach

The most prevalent and economically viable method for L-ribulose production is the enzymatic isomerization of the readily available and inexpensive L-arabinose. This bioconversion is primarily catalyzed by the enzyme L-arabinose isomerase (L-AI).

Enzymatic Conversion of L-Arabinose to L-Ribulose

The isomerization of L-arabinose to L-ribulose is a reversible reaction with an equilibrium that typically favors the starting material. To drive the reaction towards L-ribulose, various strategies have been employed, including the use of borate (B1201080) to complex with the product and shift the equilibrium.

Experimental Protocol: Enzymatic Production of L-Ribulose from L-Arabinose

This protocol is a generalized procedure based on common practices in the literature.

Materials:

-

L-arabinose

-

L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans or Bacillus coagulans)

-

Tris-HCl buffer or phosphate (B84403) buffer

-

MnCl₂ or CoCl₂ solution

-

Ca²⁺ ion exchange chromatography column

-

Deionized water

Procedure:

-

Prepare a solution of L-arabinose in the chosen buffer (e.g., 100 g/L in 50 mM Tris-HCl, pH 8.0).

-

Add the metal cofactor to the solution (e.g., 2 mM MnCl₂).

-

Equilibrate the reaction mixture to the optimal temperature for the specific L-arabinose isomerase being used (e.g., 70°C).

-

Initiate the reaction by adding the L-arabinose isomerase (e.g., 10 g/L of encapsulated enzyme).

-

Incubate the reaction mixture for a predetermined time (e.g., 4 hours), with gentle agitation.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing for L-ribulose concentration using techniques such as HPLC.

-

Upon completion, terminate the reaction by heat inactivation of the enzyme or by lowering the pH.

-

Purify the L-ribulose from the reaction mixture using a Ca²⁺ ion exchange column. Elute the column with deionized water and collect the fractions containing L-ribulose.

-

Pool the L-ribulose containing fractions and concentrate under reduced pressure to obtain the final product.

Quantitative Data on L-Ribulose Production

The efficiency of L-ribulose production is highly dependent on the enzyme source, reaction conditions, and process strategy. The following table summarizes key quantitative data from various studies.

| Enzyme Source | Substrate Conc. (g/L) | Conditions | Product Conc. (g/L) | Conversion (%) | Reference |

| Geobacillus thermodenitrificans (encapsulated AI) | 100 | 70°C, pH 8.0, 2 mM Mn²⁺, 4 h | 25 | 25 | |

| Thermotoga maritima | - | 80°C, 6 h | - | 70 | |

| Candida tropicalis (engineered) | 30 | 45.5 h fermentation | 3.2 | - | |

| Pyranose 2-oxidase (engineered), xylose reductase, formate (B1220265) dehydrogenase, catalase | - | pH 7.0, < 7 h | 0.3 | 100 |

L-Ribulose as a Precursor to L-Ribose

L-Ribulose serves as a crucial intermediate in the production of L-ribose, another rare sugar of significant pharmaceutical importance. L-ribose is a key component in the synthesis of L-nucleoside analogues. The conversion of L-ribulose to L-ribose is catalyzed by enzymes such as mannose-6-phosphate (B13060355) isomerase (MPI).

Experimental Protocol: Enzymatic Synthesis of L-Ribose from L-Ribulose

This protocol is a generalized procedure based on published methods.

Materials:

-

L-ribulose

-

Mannose-6-phosphate isomerase (e.g., from Bacillus subtilis or a thermophilic source)

-

PIPES buffer or similar

-

CoCl₂ solution

-

Deionized water

Procedure:

-

Prepare a solution of L-ribulose in the appropriate buffer (e.g., 300 g/L in PIPES buffer, pH 7.0).

-

Add the required cofactor (e.g., 1 mM Co²⁺).

-

Equilibrate the reaction mixture to the optimal temperature for the MPI (e.g., 70°C).

-

Initiate the isomerization by adding the MPI enzyme.

-

Incubate the reaction for the required duration (e.g., 2-3 hours), monitoring the formation of L-ribose by HPLC.

-

Once equilibrium is reached or the desired conversion is achieved, terminate the reaction.

-

Purify the L-ribose from the reaction mixture using appropriate chromatographic techniques.

Quantitative Data on L-Ribose Production from L-Ribulose

| Enzyme Source | Substrate Conc. (g/L) | Conditions | Product Conc. (g/L) | Conversion (%) | Reference |

| Bacillus subtilis MPI | 300 | 40°C, pH 7.5, 0.5 mM Co²⁺, 3 h | 213 | 71 | |

| Thermotoga thermophilus MPI (R142N mutant) | 300 | 75°C, pH 7.0, 0.5 mM Cu²⁺, 2 h | 213 | 71 | |

| Geobacillus thermodenitrificans MPI (triple-site variant) | 300 | 70°C, pH 7.0, 1 mM Co²⁺, 1 h | 213 | 70 | |

| Mycetocola miduiensis L-RI | 20 | 40°C, pH 7.5 | 6.34 | 32 | |

| Cryobacterium sp. L-RI | 70 | 35°C, pH 9.0 | 20.89 | 31 |

Application of L-Ribulose-Derived Precursors in Drug Synthesis

The primary application of L-ribulose in organic synthesis is as a chiral precursor to L-ribose and its derivatives, which are then used to construct the carbohydrate moiety of L-nucleoside analogues. These unnatural nucleosides are potent antiviral and anticancer agents.

Synthesis of Clevudine

Clevudine (L-FMAU) is an antiviral drug used to treat hepatitis B infection. Its synthesis can be achieved from L-arabinose, a precursor to L-ribulose. The following diagram illustrates a synthetic route to Clevudine.

Synthesis of Telbivudine

Telbivudine is another antiviral medication for hepatitis B, and it is the L-isomer of thymidine (B127349) (L-thymidine). Its synthesis can be accomplished starting from 2-deoxy-L-ribose, which can be derived from L-ribose.

Synthesis of Lamivudine

Lamivudine is a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS and hepatitis B. While some syntheses of Lamivudine utilize chiral auxiliaries, the core chiral fragment can be conceptually traced back to L-sugar precursors.

Key Experimental Workflows

The production of L-nucleoside analogues from L-arabinose via L-ribulose involves a multi-step chemo-enzymatic process. The following diagram outlines the general experimental workflow.

Conclusion

L-Ribulose stands as a pivotal chiral precursor in modern organic synthesis, bridging the gap between abundant, inexpensive starting materials like L-arabinose and high-value, enantiomerically pure pharmaceuticals. The advancements in enzymatic production methods have made L-ribulose and its downstream product, L-ribose, more accessible, thereby facilitating the development and large-scale synthesis of critical antiviral and anticancer drugs. The continued exploration of novel enzymatic cascades and optimization of reaction conditions will further enhance the utility of L-ribulose as a cornerstone of chiral synthesis.

References

The Metabolic Crossroads of L-Ribulose: An In-depth Technical Guide for Researchers

December 2, 2025

Abstract

L-Ribulose, a ketopentose sugar, occupies a central position in the carbon metabolism of a diverse range of organisms. Its metabolic fate is intricately linked to the catabolism of L-arabinose and serves as a key entry point into the pentose (B10789219) phosphate (B84403) pathway, a critical nexus for biosynthesis and redox balance. This technical guide provides a comprehensive overview of the metabolic pathways involving L-ribulose across bacteria, fungi, archaea, and mammals. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enzymatic transformations, regulatory mechanisms, and experimental methodologies associated with L-ribulose metabolism. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for cornerstone assays, and utilizes Graphviz visualizations to illuminate the complex metabolic networks.

Introduction

The metabolic processing of pentose sugars is a fundamental aspect of cellular life. L-Ribulose, while not as abundant as its aldose counterpart L-arabinose, is a critical intermediate in the metabolic cascade that channels carbon from plant-based polysaccharides into central metabolism. The pathways governing its conversion vary significantly across the domains of life, reflecting distinct evolutionary strategies for nutrient utilization. Understanding these pathways is not merely of academic interest; it holds significant potential for applications in biotechnology, such as the production of biofuels and specialty chemicals, and in medicine, where defects in related pathways can lead to metabolic disorders. This guide aims to provide a granular, technically-focused exploration of the metabolic journey of L-ribulose in different organisms.

Metabolic Fate of L-Ribulose in Bacteria

In bacteria, particularly in well-studied organisms like Escherichia coli, the metabolism of L-ribulose is intrinsically linked to the catabolism of L-arabinose. The genes encoding the enzymes for this pathway are typically organized in the L-arabinose operon (araBAD), a classic model system for gene regulation.[1] The pathway efficiently converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.

The conversion proceeds through the following key enzymatic steps:

-

Isomerization of L-arabinose to L-ribulose: This reaction is catalyzed by L-arabinose isomerase , the product of the araA gene.[1]

-

Phosphorylation of L-ribulose: Ribulokinase , encoded by the araB gene, phosphorylates L-ribulose at the C5 position to yield L-ribulose-5-phosphate, utilizing ATP as the phosphate donor.[1]

-

Epimerization of L-ribulose-5-phosphate: The final step is the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate, catalyzed by L-ribulose-5-phosphate 4-epimerase , the product of the araD gene.[1]

Signaling Pathway Diagram

Metabolic Fate of L-Ribulose in Fungi

Fungi employ a distinctly different pathway for the catabolism of L-arabinose, which consequently alters the metabolic context of L-ribulose. This pathway involves a series of reduction and oxidation steps and does not directly produce L-ribulose-5-phosphate. Instead, L-xylulose is a key intermediate.

The fungal pathway proceeds as follows:

-

Reduction of L-arabinose: L-arabinose reductase reduces L-arabinose to L-arabinitol.[2]

-

Oxidation of L-arabinitol: L-arabinitol-4-dehydrogenase oxidizes L-arabinitol to L-xylulose.

-

Reduction of L-xylulose: L-xylulose reductase reduces L-xylulose to xylitol (B92547).

-

Oxidation of xylitol: Xylitol dehydrogenase oxidizes xylitol to D-xylulose.

-

Phosphorylation of D-xylulose: Finally, xylulokinase phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.

In this pathway, L-ribulose is not a direct intermediate. However, the metabolism of L-xylulose is central, and some enzymes may exhibit broad substrate specificity.

Signaling Pathway Diagram

Metabolic Fate of L-Ribulose in Archaea

The metabolism of pentoses in archaea is less universally conserved compared to bacteria and eukaryotes. Some haloarchaea, such as Halorhabdus utahensis, have been found to possess a bacterial-type non-oxidative pathway for L-arabinose degradation. This suggests that in these organisms, L-ribulose is metabolized via L-arabinose isomerase, ribulokinase, and L-ribulose-5-phosphate 4-epimerase, similar to the pathway in E. coli.

However, other archaea, like Haloferax volcanii, utilize an oxidative pathway for L-arabinose degradation, which leads to α-ketoglutarate and does not involve L-ribulose as an intermediate. This pathway diversity highlights the unique metabolic adaptations within the archaeal domain. A pentose bisphosphate pathway has also been identified for nucleoside degradation in some archaea, but its direct connection to L-ribulose from external sources is not established.

Signaling Pathway Diagram

Metabolic Fate of L-Ribulose in Mammals

In mammals, the metabolism of L-ribulose is primarily understood in the context of the glucuronic acid pathway, which is a route for the interconversion of glucose to other sugars and for the synthesis of glucuronides for detoxification. L-Xylulose, a stereoisomer of L-ribulose, is a key intermediate in this pathway.

The relevant steps are:

-

Formation of L-xylulose: L-xylulose is formed from L-gulonate in the glucuronic acid pathway.

-

Reduction of L-xylulose: Dicarbonyl/L-xylulose reductase (DCXR) , also known as L-xylulose reductase, catalyzes the NADPH-dependent reduction of L-xylulose to xylitol. This enzyme is highly expressed in the kidney and liver.

-

Further metabolism of xylitol: Xylitol can be further oxidized to D-xylulose, which can then be phosphorylated to enter the pentose phosphate pathway.

A deficiency in DCXR leads to a benign inborn error of metabolism known as pentosuria , characterized by the accumulation and excretion of L-xylulose in the urine. This condition highlights the primary role of DCXR in L-xylulose metabolism in humans.

Signaling Pathway Diagram

Quantitative Data

This section provides a summary of key quantitative data for the enzymes involved in L-ribulose and related pentose metabolism.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference(s) |

| L-Arabinose Isomerase | Lactobacillus reuteri | L-Arabinose | 633 ± 69 | 179 ± 10 | |

| Bacillus amyloliquefaciens | L-Arabinose | 92.8 | - | ||

| Ribulokinase | Escherichia coli | L-Ribulose | 0.14 | - | |

| Escherichia coli | D-Ribulose | 0.39 | - | ||

| Escherichia coli | L-Xylulose | 3.4 | - | ||

| Escherichia coli | D-Xylulose | 16 | - | ||

| L-Xylulose Reductase | Trichoderma reesei | L-Xylulose | 16 | - | |

| L-Arabinitol-4-Dehydrogenase | Trichoderma reesei | L-Arabinitol | ~40 | - | |

| Trichoderma reesei | Adonitol (Ribitol) | ~40 | - | ||

| Trichoderma reesei | Xylitol | ~180 | - |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of L-ribulose metabolism.

Enzyme Assays

Principle: The activity of L-arabinose isomerase is determined by measuring the formation of the ketose product (L-ribulose or D-tagatose from L-arabinose or D-galactose, respectively). The amount of ketose can be quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.

Reagents:

-

50 mM Sodium Phosphate Buffer (pH 6.0 - 7.5, optimal pH may vary by enzyme source)

-

1 mM CoCl2

-

0.5 mM MnCl2

-

250-500 mM L-arabinose (or D-galactose) solution

-

Enzyme solution (appropriately diluted)

-

Cysteine-HCl solution (0.1% w/v)

-

Carbazole (B46965) solution (0.12% w/v in absolute ethanol)

-

Concentrated Sulfuric Acid (H2SO4)

Procedure:

-

Prepare a reaction mixture containing the buffer, metal ions, and substrate.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-65 °C).

-

Initiate the reaction by adding the enzyme solution.

-

Incubate for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by heating the mixture (e.g., 95 °C for 5 minutes) or by adding a quenching agent.

-

For the colorimetric assay, add cysteine-HCl solution to an aliquot of the reaction mixture, followed by the addition of concentrated sulfuric acid.

-

Add the carbazole solution and incubate to allow color development.

-

Measure the absorbance at 560 nm.

-

Calculate the amount of ketose produced using a standard curve prepared with L-ribulose or D-tagatose.

-

One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Principle: The activity of L-xylulose reductase is determined by monitoring the oxidation of the NADPH or NADH cofactor, which results in a decrease in absorbance at 340 nm.

Reagents:

-

100 mM Glycine (B1666218) Buffer (pH 10.0 at 25°C)

-

100 mM MgCl2 solution

-

657 mM Xylitol solution (as substrate for the reverse reaction)

-

12.5 mM NADP+ solution

-

Enzyme solution (containing 0.1 - 0.2 units/ml)

Procedure:

-

In a cuvette, combine the glycine buffer, MgCl2 solution, xylitol solution, and NADP+ solution.

-

Equilibrate the mixture to 25°C.

-

Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding the enzyme solution.

-

Record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute from the linear portion of the curve.

-

One unit of activity is defined as the amount of enzyme that oxidizes 1.0 µmole of xylitol to L-xylulose per minute at pH 10.0 at 25°C.

13C-Metabolic Flux Analysis (MFA)

Principle: 13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. It involves feeding cells a 13C-labeled substrate (e.g., [1-13C]glucose or [U-13C]glucose) and measuring the incorporation of the label into intracellular metabolites, particularly proteinogenic amino acids. The labeling patterns are then used to computationally estimate the metabolic fluxes.

Experimental Workflow:

Detailed Steps:

-

Isotopic Labeling Experiment:

-

Culture cells in a chemically defined medium with a 13C-labeled carbon source (e.g., a mixture of [1-13C]glucose and [U-13C]glucose) until they reach a metabolic and isotopic steady state.

-

-

Cell Harvesting and Quenching:

-

Rapidly quench metabolic activity to prevent changes in metabolite levels. This is often done by rapidly cooling the cells in a cold solvent like methanol.

-

-

Metabolite Extraction:

-

Extract intracellular metabolites using appropriate solvents (e.g., a chloroform/methanol/water mixture).

-

-

Sample Derivatization and Analysis:

-

For GC-MS analysis of amino acids, hydrolyze cell protein and derivatize the resulting amino acids to make them volatile.

-

Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the amino acid fragments.

-

-

Computational Flux Estimation:

-

Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of the organism's central carbon metabolism. This allows for the estimation of intracellular metabolic fluxes.

-

-

Statistical Analysis:

-

Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

-

Conclusion

The metabolic fate of L-ribulose is a fascinating example of both conserved and divergent evolutionary strategies for carbohydrate utilization. In bacteria, a streamlined, three-step enzymatic pathway efficiently channels L-ribulose into the pentose phosphate pathway. Fungi, in contrast, employ a more complex series of redox reactions. While some archaea appear to have adopted the bacterial pathway, others utilize distinct oxidative routes. In mammals, the metabolism of the related L-xylulose is a part of the glucuronic acid pathway, and its disruption leads to the benign condition of pentosuria.

The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating these pathways. Further research, particularly in archaea and the broader context of mammalian pentose metabolism, will undoubtedly uncover new enzymes, regulatory mechanisms, and potential applications in biotechnology and medicine. The continued application of advanced techniques like 13C-metabolic flux analysis will be crucial in unraveling the intricate dynamics of these vital metabolic networks.

References

A Technical Guide to the Key Enzymes of the L-Ribulose Metabolic Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The L-arabinose catabolic pathway, a cornerstone of pentose (B10789219) metabolism in many bacteria, provides a mechanism for the utilization of L-arabinose, one of the most abundant monosaccharides in plant hemicellulose and pectin. The central part of this pathway involves the conversion of L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway. This conversion is catalyzed by three key enzymes encoded by the araBAD operon.[1][2] Understanding the structure, function, and kinetics of these enzymes is critical for research in metabolic engineering, biofuel production, and the development of novel antimicrobial agents targeting bacterial-specific metabolic routes. This guide provides an in-depth examination of the three core enzymes: L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate 4-epimerase (AraD).

The L-Ribulose Metabolic Pathway

The pathway begins with the isomerization of L-arabinose to L-ribulose. This is followed by the phosphorylation of L-ribulose to form L-ribulose-5-phosphate. In the final step, L-ribulose-5-phosphate is epimerized to D-xylulose-5-phosphate, which directly enters the central pentose phosphate pathway for further metabolism.[3]

Key Enzymes and Quantitative Data

The coordinated action of three enzymes facilitates the conversion of L-arabinose. Their kinetic properties are fundamental to understanding the pathway's efficiency and regulation.

L-Arabinose Isomerase (E.C. 5.3.1.4)

L-arabinose isomerase, encoded by the araA gene, catalyzes the initial, reversible isomerization of the aldose L-arabinose to the ketose L-ribulose.[4] This enzyme is the first committed step in L-arabinose catabolism. Structurally, it is often a homohexamer.[5] The enzyme's ability to also isomerize D-galactose to D-tagatose has made it a target for industrial applications in the production of low-calorie sweeteners.[4]

Table 1: Quantitative Data for L-Arabinose Isomerase

| Parameter | Organism | Substrate | Value | Reference |

|---|---|---|---|---|

| Km | Thermotoga maritima | L-Arabinose | 31 mM | [6] |

| Thermotoga maritima | D-Galactose | 60 mM | [6] | |

| Vmax | Thermotoga maritima | L-Arabinose | 41.3 U/mg | [6] |

| Thermotoga maritima | D-Galactose | 8.9 U/mg | [6] | |

| kcat/Km | Thermotoga maritima | L-Arabinose | 74.8 mM⁻¹·min⁻¹ | [6] |